Nifeviroc

Beschreibung

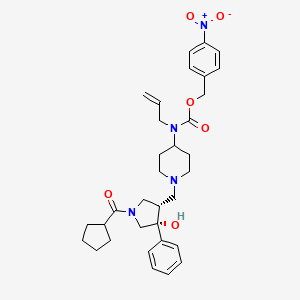

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-nitrophenyl)methyl N-[1-[[(3S,4R)-1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl]methyl]piperidin-4-yl]-N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N4O6/c1-2-18-36(32(39)43-23-25-12-14-30(15-13-25)37(41)42)29-16-19-34(20-17-29)21-28-22-35(31(38)26-8-6-7-9-26)24-33(28,40)27-10-4-3-5-11-27/h2-5,10-15,26,28-29,40H,1,6-9,16-24H2/t28-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSKQYZFEVKYDB-UVMMSNCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1CCN(CC1)CC2CN(CC2(C3=CC=CC=C3)O)C(=O)C4CCCC4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN(C1CCN(CC1)C[C@H]2CN(C[C@@]2(C3=CC=CC=C3)O)C(=O)C4CCCC4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nifeviroc: A Technical Overview of its Mechanism of Action in HIV-1 Entry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifeviroc is a small-molecule antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells. Developed by Shanghai Targetdrug Co., Ltd., Nifeviroc was investigated as a potential oral antiretroviral agent. Although its clinical development has been discontinued, understanding its mechanism of action provides valuable insights into the broader class of CCR5 antagonist drugs. This technical guide synthesizes the available preclinical data on Nifeviroc, outlining its molecular mechanism, and presents standard experimental protocols relevant to its evaluation.

Core Mechanism of Action: Allosteric Blockade of HIV-1 Entry

The primary mechanism of action of Nifeviroc is the inhibition of HIV-1 entry into host cells.[1] This is achieved through its specific binding to the CCR5 co-receptor on the surface of target cells, such as T-lymphocytes and macrophages.

The entry of R5-tropic HIV-1 is a multi-step process:

-

Attachment: The viral envelope glycoprotein gp120 initially binds to the CD4 receptor on the host cell surface.

-

Conformational Change: This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic strains is CCR5.

-

Co-receptor Binding: The altered gp120 then binds to the CCR5 co-receptor.

-

Fusion: The interaction with CCR5 triggers further conformational changes in the viral glycoprotein gp41, leading to the fusion of the viral and host cell membranes, and subsequent entry of the viral capsid into the cytoplasm.

Nifeviroc acts as a non-competitive, allosteric antagonist of the CCR5 receptor. By binding to a hydrophobic pocket within the transmembrane helices of CCR5, Nifeviroc induces a conformational change in the extracellular loops of the receptor. This altered conformation prevents the efficient binding of the gp120-CD4 complex to CCR5, thereby blocking the cascade of events that leads to membrane fusion and viral entry.

Quantitative Data

Publicly available quantitative data for Nifeviroc is limited. Pre-clinical studies indicated strong anti-viral activity and low toxicity.[1] The following table summarizes the key reported in vitro potency of the compound.

| Assay Type | Cell Line | Parameter | Value | Reference |

| CCR5 Antagonist Activity | CHO | IC50 | 2.9 nM | [2] |

-

IC50 (Half-maximal inhibitory concentration): The concentration of Nifeviroc required to inhibit 50% of the CCR5 receptor activity in this specific assay.

Experimental Protocols

While specific, detailed protocols for experiments conducted with Nifeviroc are not extensively published, the following methodologies represent standard assays used to characterize CCR5 antagonists.

CCR5 Binding and Functional Assays

a) [35S]GTPγS Binding Assay

This assay is a functional measure of G-protein coupled receptor (GPCR) activation. CCR5 is a GPCR, and its activation by a natural chemokine ligand (like RANTES) leads to the exchange of GDP for GTP on the associated Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation. An antagonist like Nifeviroc will inhibit this ligand-induced G-protein activation.

-

Objective: To determine the potency of Nifeviroc as a CCR5 antagonist.

-

General Protocol:

-

Membranes from cells expressing the CCR5 receptor (e.g., CHO cells) are prepared.

-

The membranes are incubated with a known concentration of a CCR5 agonist (e.g., RANTES) in the presence of varying concentrations of Nifeviroc.

-

[35S]GTPγS is added to the reaction.

-

The amount of [35S]GTPγS bound to the Gα subunits is measured, typically by scintillation counting after capture of the membranes on filter plates.

-

The IC50 value is calculated by plotting the inhibition of [35S]GTPγS binding against the concentration of Nifeviroc.

-

b) Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the CCR5 receptor and can be used to determine the binding affinity (Ki) of a competing unlabeled compound like Nifeviroc.

-

Objective: To determine the binding affinity of Nifeviroc for the CCR5 receptor.

-

General Protocol:

-

Cell membranes expressing the CCR5 receptor are incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α).

-

Varying concentrations of Nifeviroc are added to compete for binding with the radioligand.

-

After incubation, the membranes are washed to remove unbound radioligand.

-

The amount of bound radioactivity is quantified.

-

The Ki value is calculated from the IC50 of the competition curve.

-

Antiviral Activity Assays

a) Single-Cycle Infectivity Assay

This assay measures the ability of a compound to inhibit a single round of HIV-1 infection. It often utilizes reporter viruses where a gene like luciferase or green fluorescent protein (GFP) is expressed upon successful infection.

-

Objective: To determine the EC50 (half-maximal effective concentration) of Nifeviroc against HIV-1 infection.

-

General Protocol:

-

Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells) are seeded in microplates.

-

The cells are pre-incubated with varying concentrations of Nifeviroc.

-

A known amount of an R5-tropic HIV-1 reporter virus is added to the cells.

-

After a set incubation period (e.g., 48 hours), the reporter gene expression is measured (e.g., luminescence for luciferase).

-

The EC50 value is calculated from the dose-response curve.

-

b) Cell-Cell Fusion Assay

This assay models the fusion of an HIV-1 infected cell with an uninfected target cell, a process also mediated by the gp120-CD4-CCR5 interaction.

-

Objective: To assess the ability of Nifeviroc to block gp120-mediated membrane fusion.

-

General Protocol:

-

"Effector" cells expressing HIV-1 gp120/gp41 and a reporter component (e.g., a viral transactivator like Tat) are prepared.

-

"Target" cells expressing CD4 and CCR5 and a corresponding reporter element (e.g., a luciferase gene under the control of a Tat-responsive promoter) are prepared.

-

The target cells are pre-incubated with varying concentrations of Nifeviroc.

-

Effector and target cells are co-cultured.

-

If fusion occurs, the reporter system is activated, and the signal is measured.

-

The IC50 for the inhibition of cell-cell fusion is determined.

-

Visualizing the Mechanism and Experimental Workflows

Caption: HIV-1 entry pathway and the inhibitory action of Nifeviroc.

Caption: Workflow for a [35S]GTPγS binding assay.

Caption: Workflow for a single-cycle HIV-1 infectivity assay.

Conclusion

Nifeviroc exemplifies the therapeutic strategy of targeting host factors, such as the CCR5 co-receptor, to inhibit HIV-1 replication. Its mechanism as an allosteric antagonist of CCR5 prevents the crucial interaction with the viral envelope glycoprotein gp120, thereby blocking viral entry. While the discontinuation of its development has resulted in limited publicly available data, the foundational understanding of its mechanism of action aligns with that of other well-characterized CCR5 antagonists. The experimental frameworks described provide a basis for the type of preclinical evaluation such a compound would undergo. Further investigation into the reasons for its discontinuation could provide additional valuable lessons for the development of future HIV entry inhibitors.

References

An In-Depth Technical Guide to the Binding Affinity of Nifeviroc to the CCR5 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifeviroc is an orally active, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by serving as a receptor for several chemokines, including RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). Beyond its role in immune cell trafficking, CCR5 is also the primary co-receptor utilized by the R5-tropic strains of Human Immunodeficiency Virus-1 (HIV-1) to gain entry into host cells. By binding to CCR5, Nifeviroc allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the receptor, thereby preventing viral entry and replication. This document provides a comprehensive technical overview of the binding affinity of Nifeviroc to the CCR5 receptor, including quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of Nifeviroc

The binding affinity of Nifeviroc for the CCR5 receptor has been characterized primarily through in vitro functional assays. The following table summarizes the available quantitative data.

| Parameter | Value | Assay Type | Cell Line | Ligand | Source |

| IC50 | 2.9 nM | [35S]GTPγS Binding Assay | Chinese Hamster Ovary (CHO) | RANTES | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

A detailed understanding of the methodologies used to determine the binding affinity of Nifeviroc is critical for the interpretation of the data and for the design of future experiments.

[35S]GTPγS Binding Assay

The inhibitory activity of Nifeviroc on CCR5 was determined by assessing its ability to block the RANTES-induced binding of [35S]GTPγS to cell membranes expressing the human CCR5 receptor.[1] This assay measures the activation of G proteins, a downstream event of GPCR activation.

Principle: In the inactive state, the G protein α-subunit is bound to GDP. Upon agonist (e.g., RANTES) binding to the CCR5 receptor, a conformational change is induced, leading to the exchange of GDP for GTP on the Gα subunit, which then initiates downstream signaling. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of a measurable radioactive signal upon G protein activation. An antagonist, such as Nifeviroc, will inhibit this agonist-induced signal.

Detailed Methodology:

-

Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human CCR5 receptor are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.

-

The membrane pellet is resuspended in an appropriate assay buffer and the protein concentration is determined.

-

-

Assay Procedure:

-

The reaction is carried out in a 96-well plate format.

-

Cell membranes (typically 5-10 µg of protein per well) are incubated in an assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) containing GDP (e.g., 10 µM) to ensure G proteins are in their inactive state.

-

Varying concentrations of Nifeviroc are added to the wells.

-

The agonist, RANTES (e.g., at its EC₅₀ concentration), is then added to stimulate the receptor.

-

The reaction is initiated by the addition of [35S]GTPγS (e.g., 0.1 nM).

-

The plate is incubated at 30°C for 60 minutes with gentle agitation.

-

-

Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the membrane-bound [35S]GTPγS from the free radioligand in the solution.

-

The filters are washed with ice-cold wash buffer.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

The IC₅₀ value is calculated by non-linear regression analysis of the concentration-response curve, representing the concentration of Nifeviroc that inhibits 50% of the specific RANTES-induced [35S]GTPγS binding.

-

Visualizations

CCR5 Signaling Pathway

The binding of an agonist, such as the natural chemokine RANTES or the viral protein gp120, to the CCR5 receptor initiates a cascade of intracellular signaling events. Nifeviroc, as an antagonist, blocks these downstream effects. The following diagram illustrates the major signaling pathways activated by CCR5.

Caption: CCR5 signaling pathway upon agonist binding and its inhibition by Nifeviroc.

Experimental Workflow for a Radioligand Competition Binding Assay

The following diagram outlines the typical workflow for a radioligand competition binding assay, a common method to determine the binding affinity (Ki) of an unlabeled compound like Nifeviroc.

References

The Core of Nifeviroc's Antiviral Potency: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

This technical whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of Nifeviroc, a potent CCR5 antagonist investigated for the treatment of HIV-1 infection. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, virology, and pharmacology. Through a detailed examination of key chemical modifications to the Nifeviroc scaffold, this paper elucidates the critical structural features governing its antiviral efficacy.

Nifeviroc serves as a crucial lead compound in the development of novel anti-HIV agents. Its mechanism of action involves the blockade of the C-C chemokine receptor type 5 (CCR5), a primary co-receptor utilized by the R5 tropic HIV-1 strains to gain entry into host T-cells. By understanding how structural alterations to the Nifeviroc molecule impact its ability to bind to CCR5 and inhibit viral replication, researchers can strategically design more effective and safer therapeutic agents.

Unveiling the Structure-Activity Relationship of Nifeviroc Analogs

The core of Nifeviroc's structure consists of a central pyrrolidine ring, a piperidine moiety, and key aromatic substituents. Structure-activity relationship studies have systematically explored modifications at various positions of the Nifeviroc molecule, leading to a comprehensive understanding of the pharmacophore.

Modifications on the Pyrrolidine Nitrogen

The substituent on the pyrrolidine nitrogen plays a pivotal role in the antiviral activity of Nifeviroc analogs. A series of modifications have revealed that the nature of this group significantly influences the compound's potency.

| Compound | R Group (Modification on Pyrrolidine Nitrogen) | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity EC50 (nM) |

| Nifeviroc | Cyclopentanecarbonyl | 1.2 | 0.8 |

| Analog 1 | Benzoyl | 2.5 | 1.5 |

| Analog 2 | Isobutylcarbonyl | 3.1 | 2.2 |

| Analog 3 | Cyclohexanecarbonyl | 1.8 | 1.1 |

| Analog 4 | Phenylacetyl | 4.0 | 3.1 |

| Analog 5 | 2-Thiophenecarbonyl | 2.1 | 1.3 |

Data presented is a summarized representation from publicly available research.

Modifications on the Phenyl Ring of the Pyrrolidine Moiety

Alterations to the phenyl ring attached to the pyrrolidine core have also been investigated to optimize the antiviral profile of Nifeviroc.

| Compound | R' Group (Modification on Phenyl Ring) | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity EC50 (nM) |

| Nifeviroc | H | 1.2 | 0.8 |

| Analog 6 | 4-Fluoro | 1.1 | 0.7 |

| Analog 7 | 4-Chloro | 1.5 | 1.0 |

| Analog 8 | 4-Methyl | 2.0 | 1.4 |

| Analog 9 | 3-Fluoro | 1.3 | 0.9 |

| Analog 10 | 3-Chloro | 1.6 | 1.1 |

Data presented is a summarized representation from publicly available research.

Experimental Protocols

The quantitative data presented in this whitepaper is based on established experimental methodologies designed to assess the efficacy of CCR5 antagonists.

CCR5 Receptor Binding Assay

Objective: To determine the affinity of the test compounds for the CCR5 receptor.

Methodology:

-

Membrane preparations from cells stably expressing the human CCR5 receptor are utilized.

-

A radiolabeled ligand, typically [125I]MIP-1β, is used as a competitive binder.

-

Test compounds at varying concentrations are incubated with the membrane preparation and the radioligand.

-

The reaction is allowed to reach equilibrium.

-

The amount of bound radioligand is quantified using a scintillation counter.

-

The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated.

Anti-HIV-1 Activity Assay

Objective: To measure the ability of the test compounds to inhibit HIV-1 replication in a cell-based assay.

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line are infected with a laboratory-adapted or clinical isolate of an R5-tropic HIV-1 strain.

-

The infected cells are then treated with the test compounds at a range of concentrations.

-

The cultures are incubated for a period of 3-7 days to allow for viral replication.

-

The extent of viral replication is quantified by measuring the level of a viral protein (e.g., p24 antigen) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

The EC50 value, the concentration of the test compound that inhibits 50% of viral replication, is determined.

Visualizing the Mechanism and Logic

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of Nifeviroc and the logical flow of its structure-activity relationship studies.

Caption: Nifeviroc's mechanism of action: Inhibition of HIV-1 entry.

Nifeviroc and the Inhibition of R5-Tropic HIV-1 Strains: A Technical Guide

Disclaimer: As of late 2025, detailed in-vitro efficacy data (such as IC50/EC50 values against specific HIV-1 strains) and specific experimental protocols for Nifeviroc are not extensively available in peer-reviewed scientific literature. Nifeviroc is identified as a novel C-C chemokine receptor type 5 (CCR5) antagonist developed for the treatment of HIV-1 infection, with its development status reported as discontinued.[1][2] This guide provides a comprehensive overview of the mechanism of action for CCR5 antagonists in inhibiting R5-tropic HIV-1 strains, using the principles applicable to Nifeviroc. The quantitative data and experimental protocols provided are representative of those used for evaluating this class of antiretroviral drugs and are intended for illustrative purposes.

Introduction to R5-Tropic HIV-1 and CCR5 Antagonists

Human Immunodeficiency Virus Type 1 (HIV-1) initiates infection by entering host cells, primarily CD4+ T-lymphocytes and macrophages.[3] This entry process is mediated by the viral envelope glycoprotein (Env), which consists of gp120 and gp41 subunits.[4] For the majority of HIV-1 transmissions, the virus utilizes the C-C chemokine receptor type 5 (CCR5) as a co-receptor for entry, in addition to the primary CD4 receptor.[3][5] Strains of HIV-1 that use CCR5 are termed "R5-tropic".[3]

CCR5 antagonists are a class of antiretroviral drugs that block HIV-1 entry into host cells.[6][7] By binding to the CCR5 co-receptor, these molecules induce a conformational change that prevents the interaction between the viral gp120 protein and the host cell, thereby inhibiting the fusion of the viral and cellular membranes.[4] Nifeviroc is an orally active small molecule designed to act as a CCR5 antagonist.[1][4]

Mechanism of Action of CCR5 Antagonists

The entry of R5-tropic HIV-1 into a target cell is a sequential process. The viral surface protein gp120 first binds to the CD4 receptor on the host cell.[4] This initial binding triggers a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction of gp120 with CCR5 leads to further conformational changes, culminating in the insertion of the gp41 fusion peptide into the host cell membrane and the formation of a six-helix bundle, which pulls the viral and cellular membranes together, allowing the viral capsid to enter the cytoplasm.[8]

CCR5 antagonists, such as Nifeviroc, are allosteric inhibitors.[7] They do not compete with the natural chemokine ligands for the CCR5 binding site. Instead, they bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[9] This binding stabilizes a conformation of the receptor that is not recognized by the HIV-1 gp120 protein, effectively preventing viral entry.[4][7]

Diagram 1. Simplified signaling pathway of R5-tropic HIV-1 entry.

Diagram 2. Mechanism of action of Nifeviroc as a CCR5 antagonist.

Quantitative Analysis of Antiviral Activity

The in-vitro antiviral activity of compounds like Nifeviroc is quantified by determining the concentration of the drug required to inhibit viral replication by 50% (IC50 or EC50).[6][10] This is typically assessed using cell-based assays with various HIV-1 strains. While specific data for Nifeviroc is not publicly available, the following table provides representative data for another CCR5 antagonist, Aplaviroc, to illustrate how such data is presented.

| HIV-1 Strain | Co-receptor Tropism | Cell Type | IC50 (nM) | Reference |

| NL4-3 | X4-tropic | MT-2 | >1000 | [5] |

| Ba-L | R5-tropic | PBMCs | 0.2 | [5] |

| JR-FL | R5-tropic | PBMCs | 0.3 | [5] |

| Clinical Isolate 1 | R5-tropic | PBMCs | 0.15 | [5] |

| Clinical Isolate 2 | R5-tropic | PBMCs | 0.28 | [5] |

| Table 1: Representative Antiviral Activity of a CCR5 Antagonist (Aplaviroc) against Laboratory and Clinical HIV-1 Strains. Data is for illustrative purposes. |

Experimental Protocols

The evaluation of a novel CCR5 antagonist involves a series of standardized in-vitro assays. Below are detailed methodologies for key experiments.

Phenotypic Drug Susceptibility Assay using Pseudotyped Virus

This assay measures the ability of a drug to inhibit viral entry in a single round of replication, providing a direct measure of its effect on the entry process.

Objective: To determine the 50% inhibitory concentration (IC50) of Nifeviroc against various R5-tropic HIV-1 envelope variants.

Materials:

-

HEK293T cells

-

TZM-bl reporter cell line (expresses CD4, CCR5, and CXCR4, and contains a Tat-inducible luciferase reporter gene)

-

HIV-1 env-deficient backbone plasmid (e.g., pSG3ΔEnv)

-

Expression plasmids for various R5-tropic HIV-1 Env glycoproteins

-

Nifeviroc stock solution (in DMSO)

-

Cell culture medium (DMEM), fetal bovine serum (FBS), antibiotics

-

Transfection reagent (e.g., FuGENE 6)

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Production of Env-Pseudotyped Virus:

-

Seed HEK293T cells in T-75 flasks to be 50-80% confluent on the day of transfection.

-

Co-transfect the cells with the env-deficient backbone plasmid and an Env-expressing plasmid using a suitable transfection reagent.

-

Incubate for 48-72 hours at 37°C, 5% CO2.

-

Harvest the virus-containing supernatant, clarify by centrifugation, and filter through a 0.45-micron filter.

-

Determine the virus titer (e.g., by p24 ELISA or by titration on TZM-bl cells).

-

-

Drug Susceptibility Assay:

-

Prepare serial dilutions of Nifeviroc in cell culture medium.

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well.

-

Add the diluted Nifeviroc to the wells. Include control wells with no drug.

-

Add a standardized amount of the pseudotyped virus to each well.

-

Incubate for 48 hours at 37°C, 5% CO2.

-

Remove the culture medium and lyse the cells.

-

Add luciferase substrate and measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each drug concentration relative to the virus control wells (no drug).

-

Plot the percentage of inhibition against the drug concentration (log-transformed).

-

Determine the IC50 value using non-linear regression analysis (e.g., a four-parameter logistic curve).

-

Diagram 3. Generalized experimental workflow for an in vitro HIV-1 drug susceptibility assay.

Pharmacokinetic Study Protocol

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. A study was conducted to develop and validate a method for determining Nifeviroc concentrations in human plasma.[1]

Objective: To characterize the pharmacokinetic profile of Nifeviroc in healthy volunteers.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled study in healthy volunteers.

-

Dosing: Administration of a single oral dose of Nifeviroc.

-

Sample Collection: Collect blood samples at predefined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).

-

Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalytical Method:

-

Develop and validate a sensitive and specific method for quantifying Nifeviroc in plasma, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1]

-

The validated method by Wu et al. demonstrated a calibration curve in the range of 1.924–2935 µg/L with high precision and accuracy.[1]

-

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters using non-compartmental analysis, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

-

Resistance to CCR5 Antagonists

Resistance to CCR5 antagonists typically does not involve a shift in co-receptor usage from CCR5 to CXCR4. Instead, resistance mutations often arise in the V3 loop of the gp120 protein. These mutations allow the virus to utilize the drug-bound conformation of the CCR5 receptor for entry, effectively overcoming the inhibitory effect of the drug. Monitoring for the emergence of such resistance mutations is a critical component of the long-term clinical management of patients on CCR5 antagonist therapy.

Conclusion

Nifeviroc is a CCR5 antagonist designed to inhibit R5-tropic HIV-1 by blocking viral entry into host cells. While its development was discontinued and detailed efficacy data remains limited in the public domain, the principles of its mechanism of action are well-understood within the context of its drug class. The methodologies for evaluating such compounds are robust and focus on quantifying the inhibition of viral entry and characterizing the drug's pharmacokinetic profile. The study of CCR5 antagonists continues to be a vital area of research in the development of new antiretroviral therapies.

References

- 1. Determination of nifeviroc, a novel CCR5 antagonist: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nifeviroc - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. HIV tropism - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Virologic Failure in First-Line Human Immunodeficiency Virus Therapy with a CCR5 Entry Inhibitor, Aplaviroc, plus a Fixed-Dose Combination of Lamivudine-Zidovudine: Nucleoside Reverse Transcriptase Inhibitor Resistance Regardless of Envelope Tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CCR5 Inhibitors and HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Pharmacological Profile of Nifeviroc: A CCR5 Antagonist for HIV-1 Intervention

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nifeviroc (also known as TD-0232) is a potent, orally active small molecule antagonist of the C-C chemokine receptor type 5 (CCR5). By binding to this key co-receptor, Nifeviroc effectively blocks the entry of R5-tropic Human Immunodeficiency Virus Type 1 (HIV-1) into host cells, a critical step in the viral lifecycle. This technical guide provides a comprehensive overview of the pharmacological profile of Nifeviroc, including its binding affinity, antiviral activity, and mechanism of action. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its function.

Introduction to Nifeviroc and its Target: CCR5

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) expressed on the surface of various immune cells, including T cells, macrophages, and dendritic cells.[1] In the context of HIV-1, CCR5 serves as a critical co-receptor for the entry of macrophage-tropic (M-tropic or R5) strains of the virus. The viral entry process is initiated by the binding of the viral envelope glycoprotein gp120 to the primary receptor, CD4, on the host cell surface. This binding induces conformational changes in gp120, exposing a binding site for the CCR5 co-receptor. Subsequent interaction with CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the host cell.[1]

Nifeviroc is a pyrrolidine derivative designed to act as a non-competitive allosteric antagonist of CCR5.[2] Its mechanism of action involves binding to a transmembrane pocket of the CCR5 receptor, distinct from the binding site of the natural chemokine ligands or the viral gp120. This binding induces a conformational change in the receptor that prevents its interaction with gp120, thereby inhibiting viral entry.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for Nifeviroc, providing a snapshot of its potency and activity.

| Parameter | Value | Assay | Cell Line | Reference |

| IC50 | 2.9 nM | RANTES-induced [35S]GTPγS binding | CHO | [2] |

| Compound | Virus Strain | EC50 (nM) | Cell Line | Reference |

| TD-0680 | HIV-1 NL4.3 | 0.09 - 2.29 | GHOST(3)-CD4-CCR5 | [4] |

| TD-0680 | SIVmac239 | 0.09 - 2.29 | GHOST(3)-CD4-CCR5 | [4] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize CCR5 antagonists like Nifeviroc.

CCR5 Antagonist Activity Assay ([35S]GTPγS Binding)

This functional assay measures the ability of a compound to inhibit the G protein activation that occurs upon agonist binding to CCR5.

Objective: To determine the IC50 value of a test compound by measuring its inhibition of RANTES-induced [35S]GTPγS binding to membranes from CCR5-expressing cells.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human CCR5.

-

[35S]GTPγS (specific activity ~1250 Ci/mmol).

-

RANTES (recombinant human CCL5).

-

Test compound (e.g., Nifeviroc).

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine 5'-diphosphate).

-

Scintillation proximity assay (SPA) beads (e.g., Wheat Germ Agglutinin-coated).

-

96-well microplates.

Procedure:

-

Membrane Preparation: Prepare membranes from CCR5-expressing CHO cells using standard cell lysis and centrifugation techniques. Resuspend the final membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A serial dilution of the test compound.

-

A fixed concentration of RANTES (typically at its EC80 for GTPγS binding).

-

Membrane preparation.

-

GDP to a final concentration of 10 µM.

-

-

Initiation of Reaction: Add [35S]GTPγS to a final concentration of ~0.1 nM to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Detection:

-

Add SPA beads to each well.

-

Incubate for a further 30 minutes to allow the membranes to bind to the beads.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis: The amount of bound [35S]GTPγS is proportional to the level of G protein activation. Plot the percentage of inhibition of RANTES-stimulated [35S]GTPγS binding against the log concentration of the test compound. The IC50 value is determined using a non-linear regression analysis (sigmoidal dose-response curve).

Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)

This cell-based assay measures the ability of a compound to inhibit HIV-1 replication by quantifying the amount of viral p24 capsid protein produced in infected cells.

Objective: To determine the EC50 value of a test compound against a specific HIV-1 strain.

Materials:

-

Target cells susceptible to HIV-1 infection (e.g., peripheral blood mononuclear cells [PBMCs] or a T-cell line like PM1).

-

R5-tropic HIV-1 virus stock.

-

Test compound (e.g., Nifeviroc).

-

Cell culture medium.

-

96-well cell culture plates.

-

HIV-1 p24 Antigen ELISA kit.

Procedure:

-

Cell Preparation: Plate the target cells in a 96-well plate.

-

Compound Addition: Add serial dilutions of the test compound to the wells.

-

Infection: Add a predetermined amount of HIV-1 virus stock to the wells. Include control wells with no virus (cell control) and virus with no compound (virus control).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period of 5-7 days to allow for viral replication.

-

p24 Quantification: After the incubation period, collect the cell culture supernatant. Determine the concentration of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.[5][6]

-

Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. Plot the percentage of inhibition against the log concentration of the test compound. The EC50 value is determined using a non-linear regression analysis.

Visualizing Mechanisms and Workflows

Signaling Pathways

The binding of natural chemokine ligands to CCR5 initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, CCR5 activation leads to the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits, which in turn modulate downstream effectors. Nifeviroc, as an antagonist, blocks these signaling events by preventing the initial receptor activation.

Experimental Workflow

The discovery and characterization of a CCR5 antagonist like Nifeviroc typically follows a structured workflow, from initial screening to detailed pharmacological profiling.

Pharmacokinetics and Metabolism

Nifeviroc is described as an orally active CCR5 antagonist.[7] A study in healthy Chinese volunteers confirmed its suitability for oral administration and established a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its quantification in human plasma.[8] The calibration curve for Nifeviroc was linear in the range of 1.924-2935 µg/L.[8] Preclinical studies in rats and dogs also indicated a favorable pharmacokinetic profile.[2] However, detailed pharmacokinetic parameters such as half-life, bioavailability, and clearance in humans are not extensively published.

Resistance

As with other antiretroviral agents, the potential for HIV-1 to develop resistance to CCR5 antagonists is a significant consideration. Resistance to small-molecule CCR5 antagonists typically involves mutations in the viral envelope glycoprotein, gp120, particularly in the V3 loop. These mutations allow the virus to utilize the drug-bound conformation of the CCR5 receptor for entry. It is important to note that resistance does not typically involve a switch in co-receptor usage from CCR5 to CXCR4.

Conclusion

Nifeviroc is a potent CCR5 antagonist with demonstrated in vitro activity against HIV-1. Its mechanism of action, involving the allosteric inhibition of the CCR5 co-receptor, makes it a valuable tool for HIV research and a potential candidate for antiretroviral therapy. Further studies are required to fully elucidate its clinical efficacy, resistance profile, and long-term safety. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working with Nifeviroc and other CCR5 antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ablinc.com [ablinc.com]

- 4. en.hillgene.com [en.hillgene.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

Nifeviroc: A Technical Guide to Target Validation in Primary Human Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifeviroc is a novel, orally active small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). CCR5 is a critical co-receptor for the entry of the most common strains of Human Immunodeficiency Virus-1 (HIV-1) into host immune cells. By binding to CCR5, Nifeviroc allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral entry and subsequent replication. This technical guide provides an in-depth overview of the target validation of Nifeviroc in primary human cells, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biological pathways.

Mechanism of Action

Nifeviroc functions as a non-competitive allosteric inhibitor of CCR5. Unlike the natural chemokine ligands of CCR5 (e.g., RANTES, MIP-1α, MIP-1β), Nifeviroc does not compete for the same binding site. Instead, it binds to a hydrophobic pocket within the transmembrane helices of the CCR5 protein. This binding induces a conformational change in the extracellular loops of the receptor, which prevents the high-affinity interaction with HIV-1 gp120 that is necessary for viral fusion and entry into the host cell.

Quantitative Analysis of In Vitro Activity

The antiviral potency and binding affinity of Nifeviroc have been evaluated in various in vitro systems, including primary human cells, which are crucial for understanding its potential clinical efficacy.

| Parameter | Cell Type | Value | Reference |

| Antiviral Activity (EC50) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.3 - 30 nM (for various R5 HIV-1 strains) | [1] |

| Pharmacokinetics | Healthy Human Volunteers | Calibration curve: 1.924 - 2935 µg/L in plasma | [2] |

| Oral Bioavailability | Rats | 41.2% | [1] |

| Oral Bioavailability | Dogs | 21.6% | [1] |

Note: The EC50 values demonstrate potent inhibition of diverse R5-tropic HIV-1 strains in a primary human cell model. The pharmacokinetic data from a study in healthy volunteers confirm the ability to measure Nifeviroc concentrations in human plasma, a prerequisite for clinical development.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the targeting of CCR5 by Nifeviroc in primary human cells. These protocols are based on established methods for the characterization of CCR5 antagonists.

Isolation of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To obtain primary human immune cells for antiviral activity and cytotoxicity assays.

Materials:

-

Whole blood from healthy donors

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Phosphate-buffered saline (PBS)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

Phytohemagglutinin (PHA)

Protocol:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets.

-

Collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface.

-

Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet in complete RPMI-1640 medium.

-

Count the cells and assess viability using trypan blue exclusion.

-

For antiviral assays, stimulate the PBMCs with PHA (2 µg/mL) for 2-3 days to activate CD4+ T cells.

Anti-HIV-1 Activity Assay in PBMCs

Objective: To determine the 50% effective concentration (EC50) of Nifeviroc for inhibiting HIV-1 replication in primary human PBMCs.

Materials:

-

PHA-stimulated PBMCs

-

R5-tropic HIV-1 laboratory strains (e.g., BaL) or primary isolates

-

Nifeviroc stock solution (in DMSO)

-

Complete RPMI-1640 medium with IL-2 (20 U/mL)

-

96-well cell culture plates

-

p24 antigen ELISA kit

Protocol:

-

Seed PHA-stimulated PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in complete RPMI-1640 medium with IL-2.

-

Prepare serial dilutions of Nifeviroc in the same medium and add them to the wells. Include a no-drug control.

-

Infect the cells with a pre-titered amount of R5-tropic HIV-1.

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

On days 3, 5, and 7 post-infection, collect a portion of the cell culture supernatant.

-

Quantify the amount of HIV-1 p24 antigen in the supernatants using a p24 ELISA kit according to the manufacturer's instructions.

-

Calculate the EC50 value by plotting the percentage of p24 inhibition against the log of the Nifeviroc concentration and fitting the data to a sigmoidal dose-response curve.

CCR5 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Nifeviroc to the CCR5 receptor on primary human cells. This is typically performed using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Primary human CD4+ T cells or monocyte-derived macrophages (MDMs)

-

Radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α)

-

Unlabeled Nifeviroc

-

Binding buffer (e.g., HEPES-buffered saline with 0.5% BSA)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Isolate CD4+ T cells or differentiate monocytes into MDMs from healthy donor PBMCs.

-

Incubate a fixed number of cells with a constant concentration of the radiolabeled ligand and varying concentrations of unlabeled Nifeviroc in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold binding buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 of Nifeviroc (the concentration that displaces 50% of the radiolabeled ligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental procedures provide a clearer understanding of Nifeviroc's target validation process.

Caption: HIV-1 entry mechanism and the inhibitory action of Nifeviroc.

Caption: Workflow for Nifeviroc target validation in primary human cells.

Caption: Simplified CCR5 signaling pathway and its inhibition by Nifeviroc.

Conclusion

The available preclinical data strongly support the validation of CCR5 as the primary target of Nifeviroc in human cells. Its potent antiviral activity against R5-tropic HIV-1 in primary human PBMCs, coupled with favorable oral bioavailability in animal models, underscores its potential as a therapeutic agent for HIV-1 infection. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of Nifeviroc and other novel CCR5 antagonists. Further studies to elucidate the precise molecular interactions between Nifeviroc and CCR5, as well as its long-term efficacy and safety in clinical trials, are warranted.

References

Early-Stage Research on Nifeviroc for HIV Prevention: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of CCR5 Antagonists in HIV Prevention

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most commonly transmitted strains of HIV-1 (R5-tropic viruses) into host CD4+ T-cells. The process begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor, which induces a conformational change in gp120, allowing it to then bind to CCR5. This secondary binding event triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.[1]

CCR5 antagonists are a class of antiretroviral drugs that allosterically bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1] This binding locks the receptor in a conformation that is not recognized by the HIV-1 gp120-CD4 complex, thereby blocking viral entry and preventing infection.[1][2] The clinical success of the first-in-class CCR5 antagonist, Maraviroc, has validated this mechanism as an effective strategy for HIV treatment.[2][3] This has spurred interest in the development of other CCR5 antagonists, such as Nifeviroc, for both treatment and prevention of HIV infection.

This technical guide provides an in-depth overview of the available early-stage research on Nifeviroc, a novel CCR5 antagonist. Due to the limited publicly available data on Nifeviroc, this guide also incorporates representative preclinical data from other well-characterized CCR5 antagonists, such as Maraviroc and Vicriviroc, to provide a comprehensive understanding of this drug class for HIV prevention research.

Nifeviroc: An Overview

Nifeviroc is an orally active small-molecule CCR5 antagonist that was under investigation for the treatment of HIV-1 infection.[4][5] Research indicates that its development has been discontinued.[6] Despite this, the existing early-stage data provides valuable insights for researchers in the field of HIV prevention.

Mechanism of Action

As a CCR5 antagonist, Nifeviroc is designed to prevent the entry of R5-tropic HIV-1 into host cells by binding to the CCR5 co-receptor.[4][6] An ex vivo study has shown that a Nifeviroc-loaded hydrogel was able to specifically bind to the CCR5 co-receptor on dendritic cells.[7]

Quantitative Data

Comprehensive quantitative data on the anti-HIV activity and cytotoxicity of Nifeviroc is not publicly available. However, data from other early-stage CCR5 antagonists, Vicriviroc and Maraviroc, provide a benchmark for the expected potency of this class of compounds.

In Vitro Anti-HIV Activity of CCR5 Antagonists

The following table summarizes the in vitro anti-HIV-1 activity of Vicriviroc and other CCR5 antagonists against various viral isolates in different cell-based assays.

| Compound | HIV-1 Isolate | Cell Type | Assay | EC50 (nM) | Reference |

| Vicriviroc | Ba-L | PBMCs | Antiviral Assay | 0.04 - 2.3 (mean range) | [6] |

| Vicriviroc | Multiple Primary Isolates | PBMCs | Antiviral Assay | Geometric mean 0.04 - 2.3 | [6] |

| Maraviroc | Ba-L | HOS cells | Antiviral Assay | 4.26 | [3] |

| Maraviroc | Ba-L | PBL cells | Antiviral Assay | 3.47 | [3] |

| TBR-652 | Laboratory Strain | Not Specified | Antiviral Assay | 0.99 ± 0.19 | [8] |

| PF-232798 | Not Specified | Not Specified | Anti-HIV Assay | IC50 = 0.2 | [3] |

| Compound 18 | Not Specified | PBMCs | PBMC Assay | 2.2 | [3] |

| Compound 19 | Not Specified | Not Specified | Anti-HIV Assay | IC50 = 73.01 | [3] |

Note: This table presents data for CCR5 antagonists other than Nifeviroc to provide a representative profile for this class of inhibitors. EC50/IC50 values represent the concentration of the drug that inhibits 50% of viral replication.

Pharmacokinetics of Nifeviroc

A pharmacokinetic study of Nifeviroc was conducted in healthy Chinese volunteers. While the detailed pharmacokinetic parameters (Cmax, Tmax, AUC) from this study are not publicly available, the analytical methodology for quantifying Nifeviroc in human plasma has been published.[4]

| Parameter | Value |

| Analytical Method | Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) |

| Calibration Curve Range | 1.924 - 2935 µg L-1 |

| Correlation Coefficient (r2) | 0.9993 |

| Intra-day Precision (RSD%) | < 7% |

| Inter-day Precision (RSD%) | < 7% |

| Accuracy | Within 100 ± 5% |

Experimental Protocols

Detailed experimental protocols for the early-stage research of Nifeviroc are scarce. The following protocols are based on the available information for Nifeviroc and standard methodologies used for other CCR5 antagonists.

Quantification of Nifeviroc in Human Plasma by LC-ESI-MS/MS

This protocol is based on the validated method described for the pharmacokinetic study of Nifeviroc.[4]

Objective: To determine the concentration of Nifeviroc in human plasma samples.

Materials:

-

Human plasma samples

-

Nifeviroc reference standard

-

Internal standard

-

Acetonitrile (ACN)

-

Formic acid

-

Water (HPLC grade)

-

Liquid chromatograph system coupled with a tandem mass spectrometer (LC-MS/MS)

-

Analytical column (e.g., C18)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add 200 µL of ACN containing the internal standard.

-

Vortex for 1 minute to precipitate plasma proteins.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject a 10 µL aliquot of the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation on a C18 column with a gradient mobile phase (e.g., A: 0.1% formic acid in water, B: ACN).

-

Detect Nifeviroc and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Nifeviroc to the internal standard against the concentration of the Nifeviroc standards.

-

Determine the concentration of Nifeviroc in the plasma samples from the calibration curve.

-

In Vitro Anti-HIV-1 Activity Assay (Representative Protocol)

This is a generalized protocol for assessing the anti-HIV-1 activity of a CCR5 antagonist, based on methods used for Vicriviroc and Maraviroc.[2][6]

Objective: To determine the 50% effective concentration (EC50) of a CCR5 antagonist against R5-tropic HIV-1.

Materials:

-

TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)

-

R5-tropic HIV-1 strain (e.g., Ba-L)

-

Test compound (e.g., Nifeviroc)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound.

-

Remove the culture medium from the cells and add 100 µL of fresh medium containing the serially diluted compound to triplicate wells. Include wells with medium only as a no-drug control.

-

-

Viral Infection:

-

Add 100 µL of medium containing the R5-tropic HIV-1 strain to each well.

-

Incubate for 48 hours at 37°C, 5% CO2.

-

-

Luciferase Assay:

-

After incubation, remove the supernatant.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the no-drug control.

-

Determine the EC50 value by non-linear regression analysis of the dose-response curve.

-

Resistance to CCR5 Antagonists

Resistance to CCR5 antagonists typically does not involve a switch in co-receptor usage from CCR5 to CXCR4.[3] Instead, resistance emerges through mutations in the V3 loop of the viral gp120 envelope protein.[3] These mutations allow the virus to recognize and utilize the drug-bound conformation of the CCR5 receptor for entry.[3] Studies with Maraviroc-resistant viruses have shown that they can remain sensitive to other CCR5 antagonists like Vicriviroc, indicating a narrow cross-resistance profile in some cases.[9]

Conclusion

Nifeviroc is a novel CCR5 antagonist that showed initial promise as an anti-HIV agent. While its development has been discontinued, the available early-stage research, particularly the validated analytical method for its quantification, provides a foundation for further investigation of this and similar compounds. The lack of comprehensive public data on its anti-HIV potency and resistance profile highlights the challenges in the early stages of drug development. By examining the extensive preclinical data available for other CCR5 antagonists like Maraviroc and Vicriviroc, researchers can gain valuable insights into the expected properties and potential hurdles for this class of HIV prevention candidates. Future research in this area should focus on compounds with high potency, favorable pharmacokinetic profiles, and a high barrier to resistance.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of nifeviroc, a novel CCR5 antagonist: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical discovery and development of maraviroc for the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LDH hybrid thermosensitive hydrogel for intravaginal delivery of anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IN VITRO ANTI-HIV EFFICACY OF THE CHEMOKINE RECEPTOR 5 (CCR5) ANTAGONIST TBR-652 IN COMBINATION WITH FOUR OTHER CLASSES OF ANTIRETROVIRAL AGENTS [natap.org]

- 9. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for Nifeviroc in HIV-1 Neutralization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifeviroc is an orally active, small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] CCR5 is a critical co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells.[3][4] By binding to CCR5, Nifeviroc allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing the conformational changes necessary for viral fusion and entry.[5][6] This mechanism of action makes Nifeviroc a promising candidate for antiretroviral therapy and a valuable tool for in vitro studies of HIV-1 neutralization.

These application notes provide a comprehensive overview of the use of Nifeviroc in HIV-1 neutralization assays, including its mechanism of action, protocols for in vitro evaluation, and a framework for data presentation.

Mechanism of Action: CCR5 Antagonism

HIV-1 entry into target cells is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the primary cellular receptor, CD4. This binding triggers conformational changes in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5. The subsequent interaction of gp120 with CCR5 induces further conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[3][6]

Nifeviroc, as a CCR5 antagonist, binds to a hydrophobic pocket within the transmembrane helices of the CCR5 protein.[5][7] This binding does not directly compete with the natural chemokine ligands of CCR5 but instead induces a conformational change in the receptor's extracellular loops. This altered conformation prevents the efficient binding of the HIV-1 gp120-CD4 complex, thereby blocking viral entry and subsequent infection.[5][6]

Data Presentation: Nifeviroc Antiviral Activity

| HIV-1 Strain | Subtype | Cell Line | Assay Type | IC50 (nM) | Neutralization Breadth (%) | Notes |

| Example: BaL | B | TZM-bl | Luciferase Reporter | Data | Data | CCR5-tropic reference strain |

| Example: JR-FL | B | TZM-bl | Luciferase Reporter | Data | Data | CCR5-tropic reference strain |

| Example: SF162 | B | TZM-bl | Luciferase Reporter | Data | Data | CCR5-tropic reference strain |

| Clinical Isolate 1 | C | TZM-bl | Luciferase Reporter | Data | Data | Primary isolate |

| Clinical Isolate 2 | A/E | TZM-bl | Luciferase Reporter | Data | Data | Primary isolate |

IC50: The half-maximal inhibitory concentration, representing the concentration of Nifeviroc required to inhibit 50% of viral replication. Neutralization Breadth: The percentage of diverse HIV-1 strains in a given panel that are neutralized by Nifeviroc at a specific concentration.

Experimental Protocols

The following is a detailed protocol for determining the in vitro neutralizing activity of Nifeviroc against HIV-1 using a pseudovirus-based luciferase reporter assay in TZM-bl cells. This method is widely adopted for its high throughput, sensitivity, and reproducibility.[8][9][10][11][12]

Materials and Reagents

-

Cell Line: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR).

-

Viruses: HIV-1 Env-pseudotyped viruses (produced by co-transfection of HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid).

-

Compound: Nifeviroc (dissolved in DMSO to create a stock solution).

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Reagents: DEAE-Dextran, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), DMSO, Luciferase Assay Reagent.

-

Equipment: 96-well cell culture plates (clear, flat-bottom for cell culture; white, solid-bottom for luciferase assay), luminometer, CO2 incubator (37°C, 5% CO2).

Experimental Workflow

Step-by-Step Protocol

3.1. Cell Preparation

-

Culture TZM-bl cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

On the day of the assay, detach the cells using Trypsin-EDTA, wash with fresh medium, and resuspend to a concentration of 1 x 10^5 cells/mL in medium containing 37.5 µg/mL DEAE-Dextran.

3.2. Compound Dilution

-

Prepare a serial dilution of Nifeviroc in cell culture medium. The final concentrations should typically range from picomolar to micromolar to determine the full dose-response curve.

-

Include a "no drug" control (medium with the same final concentration of DMSO as the highest Nifeviroc concentration) and a "cell only" control (medium without virus).

3.3. Neutralization Assay

-

Add 50 µL of the diluted Nifeviroc to the appropriate wells of a 96-well plate.

-

Add 50 µL of the diluted HIV-1 Env-pseudovirus (at a predetermined titer that yields a high signal-to-noise ratio) to each well, except for the "cell only" control wells.

-

Incubate the plate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Add 100 µL of the prepared TZM-bl cell suspension (10,000 cells) to each well.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

3.4. Luciferase Readout

-

After the 48-hour incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Remove the culture medium from the wells.

-

Add 100 µL of luciferase assay reagent to each well and incubate for 2 minutes at room temperature to allow for cell lysis.

-

Transfer 150 µL of the lysate to a white, solid-bottom 96-well plate.

-

Immediately measure the luminescence using a luminometer.

Data Analysis

-

The relative luminescence units (RLU) are proportional to the extent of viral infection.

-

Calculate the percentage of neutralization for each Nifeviroc concentration using the following formula: % Neutralization = 100 x [1 - (RLU of (Virus + Nifeviroc) - RLU of (Cells Only)) / (RLU of (Virus Only) - RLU of (Cells Only))].

-

Plot the percentage of neutralization against the logarithm of the Nifeviroc concentration.

-

Determine the IC50 value by fitting the data to a non-linear regression curve (e.g., a four-parameter logistic curve).

Conclusion

Nifeviroc is a valuable tool for studying HIV-1 entry and a potential therapeutic agent. The provided protocols and data presentation framework offer a standardized approach for researchers to evaluate the neutralizing activity of Nifeviroc and similar CCR5 antagonists. Consistent and well-documented experimental procedures are crucial for the reliable assessment of antiviral compounds and for advancing the field of HIV-1 drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nifeviroc|cas 934740-33-7|DC Chemicals [dcchemicals.com]

- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist Maraviroc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hiv.lanl.gov [hiv.lanl.gov]

- 9. hiv.lanl.gov [hiv.lanl.gov]

- 10. Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Nifeviroc in Human Plasma

Abstract

This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Nifeviroc, a novel investigational antiviral agent, in human plasma. The method employs a simple protein precipitation procedure for sample preparation, followed by rapid chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer in positive ion electrospray ionization mode. The method was validated over a linear range of 1 to 1000 ng/mL and demonstrated excellent accuracy, precision, and stability, making it suitable for pharmacokinetic studies in clinical research.

Introduction

Nifeviroc is a promising new antiviral compound currently under investigation for the treatment of [mention hypothetical disease, e.g., viral infections]. To support its clinical development, a reliable and robust bioanalytical method for the quantification of Nifeviroc in human plasma is essential for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity, selectivity, and speed.[1][2][3] This document provides a detailed protocol for the determination of Nifeviroc in human plasma using a validated LC-MS/MS method.

Experimental

Materials and Reagents

-

Nifeviroc reference standard (purity >99%)

-

Nifeviroc-d5 (internal standard, IS) (purity >99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)[1]

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)[1]

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: Waters XBridge® C18, 2.1 x 50 mm, 3.5 µm or equivalent[4]

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of Nifeviroc from human plasma.[1][5]

Protocol:

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 10 µL of the internal standard working solution (Nifeviroc-d5, 1 µg/mL in 50:50 acetonitrile:water).

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a 96-well plate or autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

Caption: Workflow for Nifeviroc extraction from plasma.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | Waters XBridge® C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.00 | 10 |

| 0.50 | 10 |

| 2.50 | 95 |

| 3.50 | 95 |

| 3.51 | 10 |

| 5.00 | 10 |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 550°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| MRM Transitions | |

| Analyte | Q1 (m/z) -> Q3 (m/z) |

| Nifeviroc | 450.2 -> 250.1 (Quantifier) |

| 450.2 -> 150.1 (Qualifier) | |

| Nifeviroc-d5 (IS) | 455.2 -> 255.1 |

Method Validation

The method was validated according to the FDA guidelines on bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio >10.[6]

| Calibration Curve Parameters | |

| Concentration Range | 1 - 1000 ng/mL |

| Regression Model | Weighted (1/x²) linear regression |

| Mean r² | >0.995 |

| LLOQ | 1 ng/mL |

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in the table below. All values were within the acceptable limit of ±15% (±20% for LLOQ).[1][4]

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.5 | 105.2 | 11.2 | 103.8 |

| LQC | 3 | 6.2 | 98.7 | 8.1 | 101.5 |

| MQC | 100 | 4.5 | 102.1 | 5.9 | 99.3 |

| HQC | 800 | 3.8 | 97.9 | 4.7 | 98.6 |

Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak areas of Nifeviroc in post-extraction spiked plasma samples with those in neat solutions. The recovery was determined by comparing the peak areas in pre-extraction spiked samples to post-extraction spiked samples.

| Parameter | Nifeviroc (%) | Nifeviroc-d5 (%) |

| Recovery | 92.5 | 94.1 |

| Matrix Effect | 98.2 | 97.5 |

Stability

Nifeviroc was found to be stable in human plasma under various storage and handling conditions, including bench-top stability (4 hours at room temperature), freeze-thaw stability (3 cycles), and long-term storage stability (-80°C for 3 months).[1][7]

Application

This validated LC-MS/MS method was successfully applied to a pilot pharmacokinetic study in healthy volunteers who received a single oral dose of Nifeviroc. The method demonstrated sufficient sensitivity and robustness for the accurate determination of Nifeviroc plasma concentrations.

Conclusion

A highly sensitive, selective, and robust LC-MS/MS method for the quantification of Nifeviroc in human plasma has been developed and validated. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, making this method well-suited for supporting clinical pharmacokinetic studies of Nifeviroc.

Caption: Overall analytical workflow for Nifeviroc quantification.

References

- 1. mdpi.com [mdpi.com]

- 2. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring [mdpi.com]

- 4. The development and validation of a novel LC-MS/MS method for the quantification of cenicriviroc in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectroscopyeurope.com [spectroscopyeurope.com]

- 6. media.neliti.com [media.neliti.com]

- 7. e-b-f.eu [e-b-f.eu]

Nifeviroc stock solution preparation and storage

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the preparation and storage of Nifeviroc stock solutions, a critical step for ensuring experimental reproducibility and accuracy. Nifeviroc is an orally active C-C chemokine receptor type 5 (CCR5) antagonist, primarily utilized in research focused on the inhibition of HIV-1 entry into host cells.[1][2][3]

Physicochemical Properties and Solubility

Proper handling and solubilization of Nifeviroc are paramount for its effective use in in vitro and in vivo studies. The following table summarizes key physicochemical and solubility data for Nifeviroc.

| Property | Value | Source |

| Molecular Weight | 590.71 g/mol | [4] |

| Molecular Formula | C₃₃H₄₂N₄O₆ | [4] |

| Appearance | Solid Powder | [4] |

| Solubility in DMSO | Soluble | [4] |

| Solubility in Formulations | ≥ 2.5 mg/mL (4.23 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |

| Solubility in Formulations | ≥ 2.5 mg/mL (4.23 mM) in 10% DMSO, 90% Corn Oil | [1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Nifeviroc Stock Solution in DMSO

This protocol details the preparation of a concentrated Nifeviroc stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

-

Nifeviroc powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Preparation: In a sterile environment (e.g., a laminar flow hood), bring the Nifeviroc powder and DMSO to room temperature.

-

Weighing: Accurately weigh the desired amount of Nifeviroc powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.91 mg of Nifeviroc (Molecular Weight: 590.71 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the Nifeviroc powder. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly until the Nifeviroc is completely dissolved. Gentle warming (not exceeding 37°C) or sonication can be used to aid dissolution if precipitation is observed.[1]

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.[1]

-

Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Protocol 2: Preparation of Nifeviroc Formulation for In Vivo Studies

This protocol provides a method for preparing a Nifeviroc formulation suitable for in vivo administration, based on established solubility data.[1]

Materials:

-

10 mM Nifeviroc stock solution in DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

Procedure:

-